6-Methylquinolin-8-amine CAS number and supplier
6-Methylquinolin-8-amine CAS number and supplier
An In-Depth Technical Guide to 6-Methylquinolin-8-amine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Methylquinolin-8-amine (CAS No. 68420-93-9), a substituted quinolin-8-amine. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document leverages established principles of quinoline chemistry and draws parallels from closely related analogues to offer a robust resource for researchers. The guide covers physicochemical properties, proposes a detailed synthetic pathway, discusses potential applications in drug discovery and materials science, and outlines essential safety and handling protocols. This document is intended for an audience of researchers, scientists, and drug development professionals interested in the rich chemical landscape of quinoline derivatives.
Introduction: The Significance of the Quinolin-8-amine Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. Within this class, the quinolin-8-amine core is of particular interest. Its bidentate chelating ability, involving the amino nitrogen and the quinoline nitrogen, allows it to form stable complexes with a variety of metal ions. This property is central to the mechanism of action for many of its derivatives.
Historically, 8-aminoquinolines are best known for their potent antimalarial activity; the drug primaquine, for instance, is a cornerstone for the eradication of the dormant liver stages of Plasmodium vivax and P. ovale[1]. Beyond malaria, research has revealed that derivatives of this scaffold possess a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antiviral, and antifungal properties[2][3]. The introduction of substituents, such as a methyl group at the 6-position, can significantly modulate the compound's steric and electronic properties, thereby influencing its bioactivity, solubility, and metabolic stability. This guide focuses on the specific isomer, 6-Methylquinolin-8-amine, providing a foundational understanding for its potential exploration in various scientific domains.
Physicochemical and Structural Properties
Table 1: Physicochemical Properties of 6-Methylquinolin-8-amine and Related Analogues
| Property | 6-Methylquinolin-8-amine | 8-Aminoquinoline[1] | 2-Methyl-8-aminoquinoline[4] | 6-Methylquinoline[5] |
| CAS Number | 68420-93-9[6] | 578-66-5 | 18978-78-4 | 91-62-3 |
| Molecular Formula | C₁₀H₁₀N₂[6] | C₉H₈N₂ | C₁₀H₁₀N₂ | C₁₀H₉N |
| Molecular Weight | 158.20 g/mol | 144.18 g/mol | 158.20 g/mol | 143.19 g/mol |
| Appearance | Predicted: Pale yellow to brown solid | Pale yellow solid | Solid | Liquid |
| Melting Point | Predicted: > 65 °C | 65 °C | Not specified | Not applicable |
| Boiling Point | Predicted: > 256 °C | Not specified | Not specified | 256-260 °C |
| Solubility | Predicted: Soluble in organic solvents (DMSO, MeOH, Chloroform), sparingly soluble in water | Sparingly soluble in water | 19 µg/mL in water (pH 7.4) | Insoluble in water |
| pKa | Predicted: 4.5 - 5.5 (quinolinium ion) | Not specified | Not specified | Not specified |
Synthetic Strategy: A Proposed Route to 6-Methylquinolin-8-amine
The synthesis of substituted quinolines is a well-established field in organic chemistry. A plausible and efficient route to 6-Methylquinolin-8-amine can be designed based on the classic Skraup synthesis, followed by regioselective nitration and subsequent reduction. This multi-step process offers a logical and experimentally validated approach.
Causality Behind Experimental Choices:
The choice of the Skraup synthesis is predicated on its reliability for constructing the quinoline core from anilines. Starting with p-toluidine ensures the methyl group is correctly positioned at the 6-position of the resulting quinoline ring. The subsequent nitration step is directed by the existing methyl group, and while a mixture of isomers is possible, the 8-nitro isomer is a known product. The final reduction of the nitro group to an amine is a standard and high-yielding transformation, commonly achieved through catalytic hydrogenation or using metal catalysts in acidic media.
Detailed Step-by-Step Methodology:
Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction
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To a cooled (0 °C) mixture of concentrated sulfuric acid (H₂SO₄) and glycerol, add p-toluidine portion-wise while maintaining the temperature below 10 °C.
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Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene, to the mixture.
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Heat the reaction mixture cautiously to initiate the exothermic reaction. Once started, maintain the temperature at approximately 140-150 °C for 3-4 hours.
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After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide (NaOH) solution until strongly alkaline.
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Perform a steam distillation to isolate the crude 6-methylquinoline.
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Extract the distillate with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain pure 6-methylquinoline.
Step 2: Nitration of 6-Methylquinoline to 6-Methyl-8-nitroquinoline
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Dissolve 6-methylquinoline in concentrated sulfuric acid at 0 °C.
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Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Carefully pour the reaction mixture onto crushed ice. The nitro derivative will precipitate.
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Filter the solid, wash with copious amounts of cold water until the filtrate is neutral, and dry the product. Separation of the 8-nitro isomer from other potential isomers (e.g., 5-nitro) may be required, typically achieved by fractional crystallization or column chromatography.
Step 3: Reduction of 6-Methyl-8-nitroquinoline to 6-Methylquinolin-8-amine
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Dissolve 6-methyl-8-nitroquinoline in ethanol or acetic acid.
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Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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If using SnCl₂/HCl, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude amine.
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Filter the solid, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-Methylquinolin-8-amine.
Visualization of Synthetic Workflow
Caption: Proposed synthetic route to 6-Methylquinolin-8-amine.
Potential Applications in Research and Drug Development
The 6-Methylquinolin-8-amine scaffold is a valuable building block for creating novel compounds with diverse applications.
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Medicinal Chemistry and Drug Discovery: The primary utility of this compound lies in its potential as a precursor for new therapeutic agents. By modifying the 8-amino group, researchers can synthesize libraries of compounds for screening against various diseases. Key areas of interest include:
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Antimalarials: As an analogue of primaquine, new derivatives could be developed to combat drug-resistant malaria strains or to offer improved safety profiles[1].
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Anticancer Agents: The quinoline core is present in numerous anticancer drugs. Derivatives of 6-Methylquinolin-8-amine could be designed to inhibit specific kinases, interfere with DNA replication, or induce apoptosis in cancer cells[3].
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Neuroprotective Agents: The metal-chelating properties of the 8-aminoquinoline scaffold are relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis and oxidative stress are implicated in pathogenesis[2][7].
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Materials Science: Quinoline derivatives are known for their fluorescent properties. 6-Methylquinolin-8-amine can serve as a ligand for creating metal complexes that may function as fluorescent probes for ion detection or as components in organic light-emitting diodes (OLEDs)[2].
Safety, Handling, and Storage
As a substituted aromatic amine, 6-Methylquinolin-8-amine requires careful handling to minimize exposure.
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GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral)[6].
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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First Aid:
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
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Skin Contact: Wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Inhalation: Remove person to fresh air and keep comfortable for breathing.
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Suppliers of Substituted Quinolines
While 6-Methylquinolin-8-amine (CAS No. 68420-93-9) is not widely listed by major chemical suppliers, researchers interested in this or related scaffolds can inquire with companies that specialize in custom synthesis or offer a broad range of aromatic building blocks. Reputable suppliers for related quinoline derivatives include:
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Sigma-Aldrich (Merck)
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Thermo Fisher Scientific (Alfa Aesar)
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TCI Chemicals
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Combi-Blocks
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Enamine
These vendors can be a valuable resource for sourcing starting materials or for obtaining the target compound through custom synthesis services.
Conclusion
6-Methylquinolin-8-amine represents a promising yet underexplored chemical entity. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling target for synthesis and evaluation in drug discovery and materials science programs. This guide provides a foundational framework, from a plausible synthetic route to key safety information, to empower researchers to confidently engage with this and other related quinolin-8-amine derivatives.
References
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Abbas, A., El-Sayed, R., & El-Henawy, A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7356. Available from: [Link]
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Wikipedia contributors. (n.d.). 8-Aminoquinoline. Wikipedia. Available from: [Link]
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Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3123–3136. Available from: [Link]
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Gaikwad, D. D., et al. (2014). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. ResearchGate. Available from: [Link]
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Tong, X., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(1), 134. Available from: [Link]
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Kadela-Tomanek, M., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(20), 4875. Available from: [Link]
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Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. Available from: [Link]
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Sokal, A., et al. (2022). Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate. Available from: [Link]
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Wang, H., et al. (2024). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available from: [Link]
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Chemsrc. (n.d.). 8-Amino-6-methoxyquinoline. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. PubChem. Available from: [Link]
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